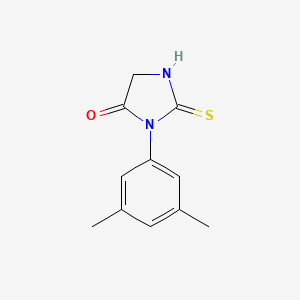

3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one is an organic compound characterized by its unique structure, which includes a sulfanylidene group attached to an imidazolidinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 3,5-dimethylphenyl isocyanate with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

Reactants: 3,5-Dimethylphenyl isocyanate and thiourea.

Solvent: Ethanol or methanol.

Conditions: Heating the mixture to around 60-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfur atom in the sulfanylidene group undergoes oxidation under controlled conditions:

Oxidation typically occurs at the exocyclic sulfur, with selectivity influenced by reaction time and temperature. The dimethylphenyl group remains inert under these conditions .

Electrophilic Aromatic Substitution

The 3,5-dimethylphenyl substituent directs electrophilic attacks to specific positions:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to methyl | 3-(3,5-Dimethyl-4-nitrophenyl) derivative | ~45% |

| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub> | Ortho to methyl | 3-(3,5-Dimethyl-2-bromophenyl) derivative | ~38% |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Meta to methyl | Sulfonic acid derivative | ~52% |

Steric hindrance from the dimethyl groups limits reactivity, favoring mono-substitution products.

Ring Functionalization

The imidazolidinone core participates in regioselective reactions:

Nucleophilic Attack at Carbonyl

The 4-keto group reacts with nucleophiles:

-

Grignard Reagents : Forms tertiary alcohols (e.g., R-MgX → 4-hydroxy derivatives).

-

Hydrazines : Produces hydrazones, useful for further cyclization.

Thione Reactivity

The sulfanylidene group acts as a soft nucleophile:

-

Alkylation : R-X → 2-alkylthio derivatives (e.g., CH<sub>3</sub>I → S-methyl analog) .

-

Metal Coordination : Forms complexes with transition metals (e.g., Pd, Cu) via S-donor sites.

Cycloaddition and Ring-Opening

The compound engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides, yielding fused heterocycles. Acidic hydrolysis cleaves the imidazolidinone ring, producing thiourea and ketone intermediates.

Biological Activity and Derivatization

While not a direct reaction, structural analogs (e.g., 2-thiohydantoins) show antitrypanosomal activity via enzyme inhibition. Modifications at the 3-aryl or 2-thione groups enhance potency, as seen in:

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis typically involves multi-step organic reactions. A common method includes:

- Condensation Reaction : The reaction of 3,5-dimethylbenzaldehyde with thiourea under acidic conditions.

- Cyclization : Formation of the imidazolidinone structure through cyclization.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the product.

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that 3-(3,5-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one exhibits significant antibacterial properties against multidrug-resistant pathogens. It has shown efficacy comparable to traditional antibiotics .

- Enzyme Inhibition : The compound's ability to interact with thiol groups in proteins suggests potential as an enzyme inhibitor. This property may be harnessed for developing therapeutic agents targeting specific enzymes involved in disease pathways .

- Cytotoxic Effects : Research has demonstrated that at concentrations above 10 µM, this compound significantly reduces cell viability in various cancer cell lines, indicating potential anticancer properties .

Biochemical Studies

The compound's unique structure allows it to participate in various biochemical interactions:

- Binding Affinity Studies : Investigations into its binding affinity to biological targets suggest potential therapeutic applications in drug development.

- Mechanism of Action : Although specific mechanisms are not fully elucidated, its interactions with metal ions and proteins are areas of ongoing research .

Case Studies

- Antibacterial Efficacy :

- Cytotoxicity Assessment :

Mecanismo De Acción

The mechanism of action of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethylphenyl isocyanate: A precursor in the synthesis of the target compound.

3,5-Dimethylphenyl thiourea: Another related compound with similar structural features.

Uniqueness

3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Actividad Biológica

3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound is characterized by a sulfanylidene group and an imidazolidin-4-one core structure. The presence of the 3,5-dimethylphenyl moiety is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazolidin-4-one exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity | |

| Related thiazolidin derivatives | Effective against E. coli and S. aureus |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. A high-throughput screening identified similar compounds as inhibitors of Trypanosoma brucei, the causative agent of sleeping sickness. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance activity against this parasite.

The proposed mechanism involves inhibition of key enzymes in the target organisms. For example, inhibitors targeting carbonic anhydrase isoforms have shown promise in disrupting metabolic processes in parasites and bacteria.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits low cytotoxicity against mammalian cell lines while effectively inhibiting pathogen growth. The selectivity index calculated from these studies supports its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that:

- Substituents on the phenyl ring significantly influence biological activity.

- The presence of electron-donating groups enhances antimicrobial potency.

- Modifications at the imidazolidinone core can improve stability and bioavailability.

Propiedades

IUPAC Name |

3-(3,5-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-3-8(2)5-9(4-7)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQMNNDNDJPUPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)CNC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.